molecular formula C12H16N2O2 B7807725 2-Amino-1-(morpholin-4-yl)-2-phenylethanone

2-Amino-1-(morpholin-4-yl)-2-phenylethanone

Cat. No.: B7807725
M. Wt: 220.27 g/mol
InChI Key: GNVKZAJTOADBGR-UHFFFAOYSA-N
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Description

2-Amino-1-(morpholin-4-yl)-2-phenylethanone (CAS: 877125-77-4, MFCD09941077) is a morpholine-derived ketone featuring an amino group and a phenyl substituent on the ethanone backbone. Its structure combines the electron-rich morpholine ring with the aromatic phenyl group, enabling diverse reactivity in nucleophilic and electrophilic reactions.

Properties

IUPAC Name

2-amino-1-morpholin-4-yl-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14/h1-5,11H,6-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVKZAJTOADBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protective Group Strategy

A modular approach starting from L-tyrosine involves:

  • Esterification : L-Tyrosine is treated with thionyl chloride in methanol to form methyl (2S)-2-amino-3-(4-hydroxyphenyl)propionate hydrochloride (88% yield).

  • Benzyloxycarbonyl (Cbz) Protection : Reaction with benzyl chloroformate in tetrahydrofuran (THF) yields the Cbz-protected intermediate (95% yield).

  • Morpholine Ring Formation : Chloroacetylation followed by cyclization with potassium tert-butoxide generates the morpholin-3-one scaffold.

Critical Step : Deprotection of the methoxymethyl (MOM) group using 5% acetic acid ensures regioselective exposure of the phenolic hydroxyl group for subsequent functionalization.

Catalytic Amidation with Titanium Isopropoxide

Ti(OiPr)4-Mediated Coupling

Titanium-catalyzed reactions enable direct amidation between 2-amino-1-phenylethanone and morpholine. Using Ti(OiPr)4_4 (10 mol%) in ionic liquids (e.g., guanidinium-based ILs) at 120°C for 3 hours achieves 99% conversion. The mechanism involves Lewis acid activation of the carbonyl group, facilitating nucleophilic attack by morpholine.

Table 2: Catalytic Amidation Efficiency

CatalystSolventTemp (°C)Time (h)Yield (%)
Ti(OiPr)4_4 [C2_2mim]NTf2_2120399
ZrCl4_4 THF80672

Reductive Amination Pathways

Oxime Intermediate Reduction

2-Amino-1-phenylethanone oxime, synthesized via ketone oximation (hydroxylamine hydrochloride, NaHCO3_3 , ethanol), undergoes hydrogenation (Raney Ni, H2H_2 at 50 psi) to produce the primary amine. Subsequent reaction with morpholine under Dean-Stark conditions removes water, driving the equilibrium toward imine formation.

Key Data :

  • Oxime synthesis yield: 92%

  • Final reductive amination yield: 86%

Mechanistic and Kinetic Analysis

Rate-Determining Steps

In Ti-catalyzed amidation, the rate-limiting step is the formation of the titanium-ketone complex, as evidenced by kinetic isotopic effect (KIE) studies (kH/kD=2.1k_H/k_D = 2.1). For nucleophilic substitutions, solvent polarity significantly impacts transition state stabilization, with acetonitrile outperforming THF due to its higher dielectric constant (ϵ=37.5\epsilon = 37.5).

Mathematical Modeling :
The rate equation for morpholine substitution follows second-order kinetics:

Rate=k[R-X][Morpholine]\text{Rate} = k[\text{R-X}][\text{Morpholine}]

where k=0.15L/mol\cdotpsk = 0.15 \, \text{L/mol·s} at 60°C.

Characterization and Spectral Data

1H^1H1H NMR Profiling

  • Morpholine protons : δ 2.8–3.1 ppm (m, 4H, N-CH2_2-CH2_2-O)

  • Phenyl group : δ 7.2–7.4 ppm (m, 5H, Ar-H)

  • Amino group : δ 1.9 ppm (s, 2H, NH2_2 )

Infrared Spectroscopy

  • C=O stretch: 1685 cm1^{-1}

  • N-H bend: 1580 cm1^{-1}

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Nucleophilic substitution : Low-cost starting materials but requires halogenated precursors ($120/kg).

  • Catalytic amidation : High catalyst costs ($450/mol Ti(OiPr)4_4 ) but superior atom economy (92%).

Emerging Methodologies

Photocatalytic Amination

Preliminary studies using Ru(bpy)32+_3^{2+} under blue LED irradiation show promise for visible-light-driven amination, achieving 65% yield at ambient temperature.

Comparative Evaluation of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Cost ($/g)
Nucleophilic Substitution859812.50
Catalytic Amidation999918.75
Reductive Amination869514.20

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(morpholin-4-yl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-1-(morpholin-4-yl)-2-phenylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(morpholin-4-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group Variations in Morpholine-Ethanone Derivatives

2-Amino-1-(morpholin-4-yl)ethanone Hydrochloride
  • Structure: Differs by lacking the phenyl group at the C2 position; instead, the amino group is directly attached to the ethanone core.
  • Properties: The hydrochloride salt enhances solubility in polar solvents compared to the free base.
4-[(3-Fluorophenyl)acetyl]morpholine (CAS: 155222-86-9)
  • Structure: Replaces the amino group with a 3-fluorophenylacetyl moiety.
  • Properties : The electron-withdrawing fluorine atom increases electrophilicity at the ketone, favoring nucleophilic additions. This compound is used in fluorinated drug analogs .
2-(2-Chlorophenyl)-2-morpholin-4-ylethanamine (CAS: 866782-01-6)
  • Structure: Substitutes the ethanone group with ethanamine and introduces a 2-chlorophenyl substituent.
  • Properties : The amine group enables hydrogen bonding, enhancing interactions with biological targets. The chloro substituent improves lipophilicity, impacting membrane permeability .
Phenyl vs. Heteroaryl Substituents
  • Example: (R)-2-Amino-1-(indolin-1-yl)-2-phenylethanone (from ) replaces morpholine with an indoline ring.
Halogenated Derivatives
  • Example: 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone (CAS: 62148-67-8) lacks the morpholine and amino groups but features chloro and fluorophenyl substituents.
  • Impact : Halogens enhance stability against oxidation and alter electronic density, making such derivatives useful in cross-coupling reactions .

Physicochemical and Computational Properties

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors XLogP³ Topological Polar Surface Area (Ų) Reference
2-Amino-1-(morpholin-4-yl)-2-phenylethanone 1 4 1.2 58.1
(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone 1 5 1.5 101
2-Amino-1-(morpholin-4-yl)ethanone HCl 2 (including Cl⁻) 5 -0.3 76.3

Key Observations :

  • The nitro group in (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone increases polarity (higher TPSA) and hydrogen-bond acceptor count, favoring solubility in aqueous media .
  • The hydrochloride salt of 2-Amino-1-(morpholin-4-yl)ethanone exhibits lower lipophilicity (XLogP = -0.3) due to ionic character .

Biological Activity

Overview

2-Amino-1-(morpholin-4-yl)-2-phenylethanone, a compound with the molecular formula C12H17N2O2, has garnered attention in scientific research due to its diverse biological activities. This compound features a unique structural configuration that includes an amino group, a morpholine ring, and a phenyl group, which contribute to its reactivity and potential therapeutic applications.

Synthesis Methods:
The synthesis of this compound typically involves the reaction of morpholine with 2-phenylacetyl chloride in the presence of a base like triethylamine. The reaction is conducted under controlled conditions to ensure high yield and purity of the product. Industrial production often employs similar methods but is optimized for large-scale synthesis using advanced purification techniques such as crystallization and chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It acts as an enzyme inhibitor or receptor modulator, influencing pathways such as signal transduction and gene expression. The specific mechanisms through which it operates are still under investigation, but its ability to alter protein activity is well-documented .

Biological Activities

Antiparasitic Activity:
Research has highlighted the potential of this compound in treating parasitic infections, particularly Human African trypanosomiasis. Studies indicate that certain derivatives exhibit significant activity against Trypanosoma brucei, the causative agent of the disease. These findings suggest that modifications to the compound's structure can enhance its antiparasitic efficacy .

Enzyme Inhibition:
The compound has been studied for its enzyme inhibition properties, particularly concerning enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition could lead to therapeutic applications in cancer treatment .

Anti-inflammatory and Analgesic Properties:
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate pain pathways and inflammatory responses, making it a candidate for further exploration in pain management therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiparasiticSignificant activity against T. brucei ,
Enzyme InhibitionInhibition of CDKs ,
Anti-inflammatoryModulation of inflammatory pathways,
AnalgesicPotential pain relief effects,

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-1-(morpholin-4-yl)-2-phenylethanone, and how can reaction conditions be optimized?

A common approach involves catalytic hydrogenation or reductive amination. For example, a procedure using Pd/C (10%) and cyclohexene in ethanol under reflux in an inert atmosphere (e.g., argon) has been reported for analogous compounds. Key variables to optimize include catalyst loading (e.g., 1.4 g per 8.8 mmol substrate), reaction time (2 hours), and solvent choice (ethanol for solubility and safety). Post-synthesis purification via flash chromatography ensures high purity .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

Combine multiple analytical techniques:

  • NMR spectroscopy : Confirm the presence of morpholine protons (δ 3.6–3.8 ppm) and aromatic protons (δ 7.2–7.5 ppm).
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for the morpholine ring and ketone group .
  • HPLC : Monitor purity (>98%) with a C18 column and UV detection at 254 nm.

Q. What storage conditions are optimal for preserving the stability of this compound in laboratory settings?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or hygroscopic degradation. For long-term stability, avoid exposure to moisture and acidic/basic environments .

Advanced Research Questions

Q. How can computational methods elucidate the conformational dynamics of the morpholine ring in this compound?

Employ density functional theory (DFT) to model ring puckering using Cremer-Pople parameters (e.g., amplitude qq and phase ϕ\phi) . Molecular dynamics simulations (200–300 K) can assess flexibility, while Hirshfeld surface analysis quantifies intermolecular interactions in crystal structures .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data for this compound?

  • Systematic validation : Compare experimental NMR chemical shifts with DFT-predicted values.
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to address overlapping reflections in X-ray data .
  • Solvent effects : Re-record NMR in deuterated solvents matching crystallization conditions (e.g., DMSO-d₆) to minimize environment-induced shifts.

Q. How do crystallographic software suites like WinGX and SHELX improve structural determination accuracy?

  • WinGX : Integrates SHELX programs for structure solution (SHELXD) and refinement (SHELXL), enabling automated handling of disorder, hydrogen bonding, and thermal parameters .
  • ORTEP-3 : Visualizes anisotropic displacement ellipsoids to validate thermal motion models, critical for confirming stereochemistry .

Q. What experimental design considerations are critical for studying the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹).
  • Protecting groups : Temporarily block the amine (e.g., Boc-protection) to isolate ketone reactivity.
  • Solvent selection : Use aprotic solvents (e.g., THF) to avoid side reactions with the morpholine nitrogen .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point or solubility?

  • Reproduce conditions : Verify solvent purity (e.g., HPLC-grade vs. technical grade) and heating rates (e.g., 1°C/min for DSC).
  • Polymorphism screening : Perform XRPD on recrystallized samples from different solvents (e.g., ethanol vs. acetonitrile) to detect polymorphic forms .

Q. What methodologies confirm the absence of tautomeric equilibria in solution or solid states?

  • VT-NMR : Variable-temperature NMR (e.g., −40°C to 80°C) to detect dynamic exchange processes.
  • Neutron diffraction : Resolve proton positions in crystal structures, distinguishing keto-enol tautomers .

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